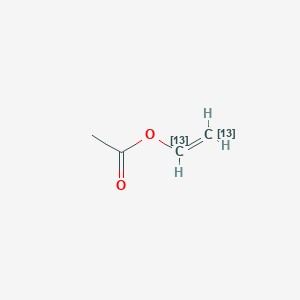

Vinyl-13C2 acetate

Cat. No. B019804

Key on ui cas rn:

106139-40-6

M. Wt: 88.07 g/mol

InChI Key: XTXRWKRVRITETP-ZKDXJZICSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC[Si](OCC)(OCC)OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

188 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in advance to −4° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then rapidly cooled again to −2° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 minutes after addition of the mixture the reaction mixture, which

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated as little as 5 minutes later

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 40 minutes reaction time at −2° C. the temperature

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 25° C. over a period of 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained for a further 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then separated by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a neutral reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The moist product was dried to a solids content of at least 98%, initially at 22° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC[Si](OCC)(OCC)OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

188 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in advance to −4° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then rapidly cooled again to −2° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 minutes after addition of the mixture the reaction mixture, which

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated as little as 5 minutes later

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 40 minutes reaction time at −2° C. the temperature

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 25° C. over a period of 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained for a further 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then separated by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a neutral reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The moist product was dried to a solids content of at least 98%, initially at 22° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC[Si](OCC)(OCC)OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

188 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in advance to −4° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then rapidly cooled again to −2° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 minutes after addition of the mixture the reaction mixture, which

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated as little as 5 minutes later

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 40 minutes reaction time at −2° C. the temperature

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 25° C. over a period of 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained for a further 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then separated by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a neutral reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The moist product was dried to a solids content of at least 98%, initially at 22° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06756442B2

Procedure details

2,683 ml of distilled water, 1,114 ml of a 20% by weight HCl and 1,190 ml of a 19.7% by weight aqueous solution of a fully hydrolyzed polyvinyl alcohol, viscosity 3.68 mPas (DIN 53015; Höppler method; 4% by weight aqueous solution), were charged to a 6 liter glass reactor and cooled to −2° C. within a period of one hour, with stirring. A mixture made from 2.5 g of 3,3-diethoxypropyltriethoxysilane and 188 ml (151.6 g) of butyraldehyde, cooled in advance to −4° C., was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C. The mixture was then rapidly cooled again to −2° C. 3 minutes after addition of the mixture the reaction mixture, which had until then been clear, was observed to become cloudy, and the product precipitated as little as 5 minutes later. After 40 minutes reaction time at −2° C. the temperature was increased to 25° C. over a period of 3.5 hours, and this temperature was maintained for a further 2 hours. The product was then separated by suction filtration and washed with distilled water until the filtrate gave a neutral reaction. The moist product was dried to a solids content of at least 98%, initially at 22° C. and then at 35° C. in vacuo, yielding a modified polyvinyl butyral having 17.8% by weight of vinyl alcohol units, 1.5% by weight of vinyl acetate units, and 80.7% by weight of vinyl butyral units. The viscosity (DIN 53015; Höppler method; 10% by weight ethanolic solution) was 25.1 mPas. The Si content was determined to be 0.05% by weight.

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

Cl.[CH2:2]([O:4][CH:5]([O:18]CC)[CH2:6]C[Si](OCC)(OCC)OCC)[CH3:3].C(=O)CCC>O>[CH:2]([OH:4])=[CH2:3].[C:5]([O:4][CH:2]=[CH2:3])(=[O:18])[CH3:6]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CC[Si](OCC)(OCC)OCC)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

188 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)=O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-2 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in advance to −4° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added over a period of 5 minutes, with an attendant rise in internal reactor temperature to −0.7° C

|

|

Duration

|

5 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then rapidly cooled again to −2° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

3 minutes after addition of the mixture the reaction mixture, which

|

|

Duration

|

3 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the product precipitated as little as 5 minutes later

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 40 minutes reaction time at −2° C. the temperature

|

|

Duration

|

40 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was increased to 25° C. over a period of 3.5 hours

|

|

Duration

|

3.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

this temperature was maintained for a further 2 hours

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was then separated by suction filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a neutral reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The moist product was dried to a solids content of at least 98%, initially at 22° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |